1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine

Medicinal Chemistry Structure-Activity Relationship (SAR) Pharmaceutical Intermediates

Secure 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine (CAS 432531-43-6) with ≥97% purity and full analytical characterization. The precise 4-fluoro-2-nitro substitution pattern on the N-methylpiperazine scaffold defines a unique electronic and steric profile essential for reproducible CNS drug discovery SAR. The N-methyl group pre-installed on the piperazine core provides a privileged moiety for blood-brain barrier penetration studies. The ortho-nitro group serves as a latent amine for downstream coupling (amide, sulfonamide, diazonium). Avoid 'close analog' substitutions that risk failed syntheses and irreproducible outcomes.

Molecular Formula C11H14FN3O2
Molecular Weight 239.25 g/mol
CAS No. 432531-43-6
Cat. No. B1334897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine
CAS432531-43-6
Molecular FormulaC11H14FN3O2
Molecular Weight239.25 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=C(C=C(C=C2)F)[N+](=O)[O-]
InChIInChI=1S/C11H14FN3O2/c1-13-4-6-14(7-5-13)10-3-2-9(12)8-11(10)15(16)17/h2-3,8H,4-7H2,1H3
InChIKeySVXUJOMAWXJSIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine (CAS 432531-43-6): A Well-Characterized N-Arylpiperazine Scaffold for Pharmaceutical Intermediates


1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine (CAS 432531-43-6) is a substituted N-arylpiperazine derivative featuring a 4-fluoro-2-nitrophenyl moiety and an N-methyl group on the piperazine ring. The compound has a molecular weight of 239.25 g/mol and a molecular formula of C₁₁H₁₄FN₃O₂ . Its structure contains three nitrogen atoms: two within the piperazine ring and one in the ortho-nitro substituent on the phenyl ring. The compound is commercially available as a solid with ≥95% purity from multiple suppliers, primarily for use as a pharmaceutical intermediate and versatile small molecule scaffold in drug discovery programs . The combination of an electron-withdrawing nitro group, a fluorine substituent, and an N-methylpiperazine moiety creates a defined chemical handle for further functionalization in medicinal chemistry applications.

Why Generic Substitution of 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine (CAS 432531-43-6) Fails: Critical Substitution-Specific Differentiation


In drug discovery campaigns, the practice of substituting one N-arylpiperazine intermediate for another with 'similar' substituent patterns carries substantial risk due to the extreme sensitivity of biological activity and physicochemical properties to specific substitution arrangements . N-Arylpiperazine derivatives exhibit pronounced structure-activity relationships (SAR) where minor modifications—such as altering the position of fluoro and nitro groups on the phenyl ring, substituting the N-methyl group with other alkyl chains or hydrogen, or changing the counterion—can dramatically alter target binding affinity, solubility, metabolic stability, and synthetic tractability . For 1-(4-fluoro-2-nitrophenyl)-4-methylpiperazine, the precise spatial arrangement of the 4-fluoro and 2-nitro groups on the phenyl ring, combined with the N-methyl substitution on the piperazine, defines a unique electronic and steric profile that directly impacts its behavior in downstream coupling reactions and its properties as a building block. Procurement decisions based on 'close analog' substitution without rigorous validation of these substitution-specific parameters risk failed syntheses, altered lead optimization trajectories, and unreproducible research outcomes.

Quantitative Differentiation Evidence: 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine vs. Closest Analogs


Differentiation vs. 1-(4-Fluoro-2-nitrophenyl)piperazine (CAS 243128-46-3): Impact of N-Methyl Substitution on Molecular Weight and Synthetic Utility

The presence of the N-methyl group on the piperazine ring of CAS 432531-43-6 distinguishes it from the unsubstituted analog 1-(4-fluoro-2-nitrophenyl)piperazine (CAS 243128-46-3). This single methyl addition increases the molecular weight from 225.22 g/mol to 239.25 g/mol (an increase of 14.03 g/mol, or approximately 6.2%), and increases the molecular formula from C₁₀H₁₂FN₃O₂ to C₁₁H₁₄FN₃O₂ [1]. The N-methyl group modifies the basicity and steric environment of the piperazine nitrogen, which can influence both the compound's behavior in nucleophilic substitution reactions and the lipophilicity of the final drug candidate.

Medicinal Chemistry Structure-Activity Relationship (SAR) Pharmaceutical Intermediates

Differentiation vs. Positional Isomers: 1-(4-Fluoro-3-nitrophenyl)-4-methylpiperazine and 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine

The target compound differs from its positional isomers by the specific arrangement of fluoro and nitro groups on the phenyl ring. 1-(4-Fluoro-3-nitrophenyl)-4-methylpiperazine (CAS 1216614-11-7) has the nitro group at the 3-position, while 1-(2-fluoro-4-nitrophenyl)-4-methylpiperazine (CAS 221198-29-4) has the fluoro group at the 2-position and nitro at the 4-position. These regioisomers, despite sharing the same molecular formula (C₁₁H₁₄FN₃O₂) and molecular weight (239.25 g/mol), exhibit distinct electronic properties and steric profiles . The ortho-nitro group in the target compound creates a strong electron-withdrawing environment that influences the reactivity of the adjacent piperazine nitrogen, while the para-fluoro substituent provides metabolic stability without excessive steric hindrance.

Isomer Differentiation Structure-Activity Relationship (SAR) Drug Discovery

Commercial Availability: Verified Purity Specification of ≥95-97% from Multiple Global Suppliers

1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine is commercially available from multiple established chemical suppliers with a specified purity of 97% (Thermo Scientific/Alfa Aesar) or ≥95% (Biosynth, through CymitQuimica) . This contrasts with some positional isomers, such as 1-(2-fluoro-4-nitrophenyl)-4-methylpiperazine, which is offered by Sigma-Aldrich under their AldrichCPR program without analytical data collection and with an explicit 'as-is' disclaimer .

Procurement Quality Control Building Block Sourcing

Ortho-Nitro Group Advantage: Enhanced Synthetic Utility for Reduction to Amine

The ortho-nitro group in 1-(4-fluoro-2-nitrophenyl)-4-methylpiperazine provides a defined synthetic handle for selective reduction to the corresponding aniline derivative. This functional group transformation is a key step in generating more complex pharmaceutical intermediates. Patent literature describing processes for preparing piperazine derivatives of general formula (I) explicitly includes nitro-substituted aryl groups as precursors that can be subsequently modified, with the ortho-nitro arrangement offering distinct reactivity compared to meta- or para-substituted analogs [1].

Synthetic Chemistry Pharmaceutical Intermediates Functional Group Transformation

Recommended Application Scenarios for 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine (CAS 432531-43-6) Based on Quantifiable Evidence


Scaffold for CNS-Targeted Lead Optimization Requiring N-Methylpiperazine Motif

In medicinal chemistry programs developing central nervous system (CNS) therapeutics, the N-methylpiperazine moiety is a privileged scaffold that enhances blood-brain barrier penetration and modulates target engagement . 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine provides this essential N-methylpiperazine core pre-installed with a functionalizable aryl group. The compound's verified purity of 97% ensures that SAR studies are not confounded by impurities, while the defined substitution pattern (4-fluoro, 2-nitro) provides a predictable electronic environment for structure-based drug design. Researchers should select this compound over its non-methylated analog (CAS 243128-46-3) when the N-methyl group is required for target binding or pharmacokinetic optimization.

Intermediate for Amine-Functionalized Building Blocks via Nitro Reduction

The ortho-nitro group in 1-(4-fluoro-2-nitrophenyl)-4-methylpiperazine serves as a latent amine that can be unmasked through selective reduction (e.g., catalytic hydrogenation or metal-mediated reduction) to yield 1-(2-amino-4-fluorophenyl)-4-methylpiperazine. This amine intermediate is a valuable building block for amide coupling, sulfonamide formation, or diazonium chemistry [1]. Procurement of the exact regioisomer with the 4-fluoro-2-nitrophenyl substitution pattern is critical because the resulting ortho-amine will have distinctly different steric and electronic properties compared to meta- or para-amine analogs, which directly affects subsequent coupling efficiency and final compound properties.

Comparative SAR Studies Requiring Defined Fluorine Substitution Pattern

In structure-activity relationship (SAR) investigations where the contribution of a fluorine atom to metabolic stability or target binding is being evaluated, the 4-fluoro substitution on the phenyl ring of 1-(4-fluoro-2-nitrophenyl)-4-methylpiperazine provides a defined reference point. Fluorine substitution at the 4-position (para to the piperazine attachment) is known to block metabolic oxidation at that site while minimally perturbing the overall molecular conformation . Researchers should use this compound, rather than its non-fluorinated analog or 2-fluoro or 3-fluoro isomers, when the specific goal is to assess the contribution of para-fluoro substitution to compound properties.

Quality-Controlled Building Block Sourcing for Reproducible Medicinal Chemistry

For research groups requiring a reliable, well-characterized building block for multi-step synthesis, 1-(4-fluoro-2-nitrophenyl)-4-methylpiperazine offers advantages over less thoroughly characterized positional isomers. Its availability with 97% purity and full analytical data from Thermo Scientific/Alfa Aesar contrasts with isomers sold without analytical verification , reducing the risk of failed syntheses due to unknown impurities or incorrect isomeric identity. This is particularly important when scaling up from discovery to lead optimization, where reproducibility and batch-to-batch consistency become critical procurement criteria.

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